SBI-553 was developed through a structure-based drug discovery approach aimed at optimizing a quinazoline-based lead compound. The synthesis was performed by the Conrad Prebys Center for Chemical Genomics at Sanford Burnham Prebys Medical Discovery Institute. The compound falls under the category of allosteric modulators, specifically targeting G-protein-coupled receptors, which play crucial roles in various physiological processes and are significant drug targets in pharmacology .
The synthesis of SBI-553 involved several key steps aimed at enhancing both potency and oral bioavailability. The optimization process focused on modifying the chemical structure to improve its interaction with neurotensin receptor 1. Initial lead compounds were systematically altered through structure-activity relationship studies, leading to the identification of SBI-553 as a potent derivative.
Key modifications included:
The molecular structure of SBI-553 reveals a complex arrangement conducive to its function as an allosteric modulator. Structural studies indicate that upon binding, SBI-553 induces conformational changes in neurotensin receptor 1 that facilitate selective signaling through specific G-protein pathways while inhibiting others.
The compound's binding site involves interactions with residues that undergo reorientation upon binding, suggesting a sophisticated mechanism of action that distinguishes it from traditional agonists .
SBI-553 exhibits distinct chemical reactivity patterns characteristic of allosteric modulators. It has been shown to negatively modulate G protein recruitment while enhancing β-arrestin signaling. This dual action allows SBI-553 to fine-tune receptor responses, making it a valuable tool for studying neurotensin receptor signaling dynamics.
In functional assays, SBI-553 demonstrated:
The mechanism by which SBI-553 exerts its effects involves stabilization of neurotensin receptor 1 in a conformation that preferentially activates β-arrestin pathways over Gq pathways. This biased signaling is crucial as it allows for therapeutic effects without the undesirable side effects commonly seen with non-biased agonists.
Quantitative analyses have shown that at optimal concentrations, SBI-553 enhances β-arrestin recruitment while simultaneously inhibiting G protein-mediated signaling, thus providing a targeted approach to modulating neurotensin receptor activity .
SBI-553 is characterized by several notable physical and chemical properties:
These properties contribute to its potential as an effective pharmacological agent targeting central nervous system disorders .
SBI-553 has several promising applications in scientific research and potential therapeutic contexts:
Neurotensin (NT) is a tridecapeptide neurotransmitter functioning as a critical neuromodulator within the central nervous system (CNS). It exerts its physiological effects primarily through Neurotensin Receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR). NTSR1 activation triggers dual signaling pathways: canonical G protein-mediated signaling (primarily Gq/G11, leading to calcium mobilization and inositol phosphate accumulation) and β-arrestin-dependent pathways (regulating receptor internalization and MAP kinase activation) [5] [9].
NTSR1 is densely expressed in brain regions governing reward, motivation, and pain processing, including the ventral tegmental area (VTA), nucleus accumbens, and prefrontal cortex. Its activation modulates dopaminergic neurotransmission via functional antagonism of dopamine D2 receptors (D2R). This interaction regulates key physiological processes:
The pleiotropic effects of endogenous NT underscore NTSR1's pivotal role in integrating neuroendocrine and behavioral responses.
Table 1: Key Properties of SBI-553
Property | Value/Description | Source |
---|---|---|
Chemical Name | 2-[[2-(1-Fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]methylamino]ethanol | [3] [6] [8] |
Molecular Formula | C₂₆H₃₁FN₄O₂ | [3] [8] |
Molecular Weight | 450.55 g/mol | [3] [8] |
CAS Number | 1849603-72-0 | [3] [6] [8] |
NTSR1 EC₅₀ (β-Arrestin) | 0.14 - 0.34 µM | [3] [6] [9] |
Mechanism | β-Arrestin-Biased Allosteric Modulator (Intracellular site) | [1] [4] [9] |
Brain Penetrance | High (Orally bioavailable) | [2] [6] [9] |
Dysregulation of the NT/NTSR1 system is implicated in several neuropsychiatric disorders, particularly substance use disorders (SUDs) and pain:
SBI-553 emerged as a solution to this therapeutic impasse. Functional selectivity studies demonstrated its unique profile:
Conventional orthosteric agonists activate all downstream signaling pathways linked to a GPCR, often leading to dose-limiting side effects. The concept of "biased signaling" or "functional selectivity" exploits the ability of ligands to stabilize distinct receptor conformations, preferentially activating therapeutically beneficial pathways (e.g., β-arrestin) while avoiding detrimental ones (e.g., specific G protein subtypes) [1] [4] [10]. SBI-553 exemplifies a sophisticated approach within this paradigm:
Table 2: Signaling Effects of SBI-553 at NTSR1
Signaling Pathway | Effect of SBI-553 | Consequence | Reference |
---|---|---|---|
β-Arrestin Recruitment | Potent Agonism (EC₅₀ ~0.34 µM) & PAM for NT | Receptor internalization, MAPK activation, potential non-canonical signaling | [3] [9] [10] |
Gq Protein Activation | NAM for NT (No intrinsic agonism) | Blocks IP₃ production, calcium mobilization | [9] [10] |
Go Protein Activation | NAM for NT (Partial intrinsic agonism possible) | Modulates inhibitory signaling | [10] |
GRK2 Recruitment | Agonism / PAM (Facilitates phosphorylation) | Enables β-arrestin coupling | [4] [10] |
The structural basis of this bias involves SBI-553-induced conformational changes:
Minor chemical modifications to the SBI-553 scaffold (e.g., SBI-810) yield analogs with distinct G protein subtype selectivity profiles, highlighting the potential for "tailoring" bias [1] [5] [7]. This intracellular allosteric targeting strategy, exploiting the conserved receptor-transducer interface, presents a promising blueprint for developing safer, pathway-selective therapeutics across the GPCR superfamily.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1